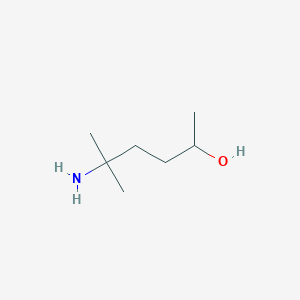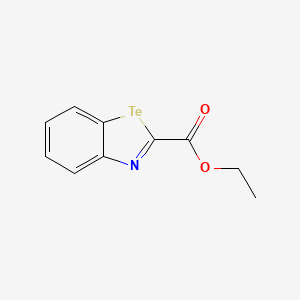
Ethyl 1,3-benzotellurazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-benzotellurazole-2-carboxylate is an organotellurium compound that features a benzotellurazole ring substituted with an ethyl ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-benzotellurazole-2-carboxylate typically involves the reaction of 1,3-benzotellurazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the tellurium atom. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,3-benzotellurazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the benzotellurazole ring can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding telluride using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Hydrochloric acid or sodium hydroxide; reactions are conducted in aqueous or mixed aqueous-organic solvents.
Major Products
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurides or tellurium-containing anions.
Substitution: Formation of 1,3-benzotellurazole-2-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 1,3-benzotellurazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and semiconductors.
Mécanisme D'action
The mechanism of action of Ethyl 1,3-benzotellurazole-2-carboxylate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Ethyl 1,3-benzotellurazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,3-benzothiazole-2-carboxylate: Similar structure but contains sulfur instead of tellurium. It is less reactive and has different biological activities.
Ethyl 1,3-benzoselenazole-2-carboxylate: Contains selenium instead of tellurium. It has similar reactivity but different redox properties and biological effects.
Ethyl 1,3-benzimidazole-2-carboxylate: Contains nitrogen instead of tellurium. It is more stable and has distinct chemical and biological properties.
Propriétés
Numéro CAS |
89723-12-6 |
|---|---|
Formule moléculaire |
C10H9NO2Te |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
ethyl 1,3-benzotellurazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2Te/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
Clé InChI |
GFVUVDHBLQJKHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CC=CC=C2[Te]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



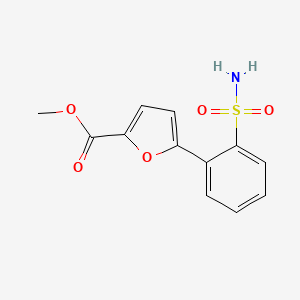
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
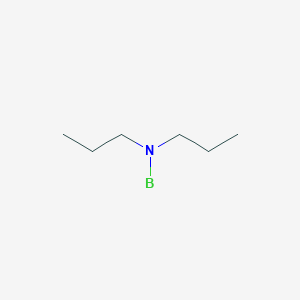
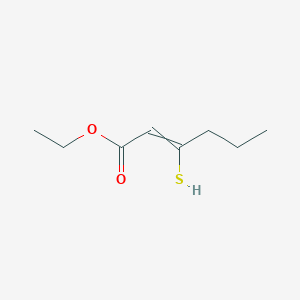
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)

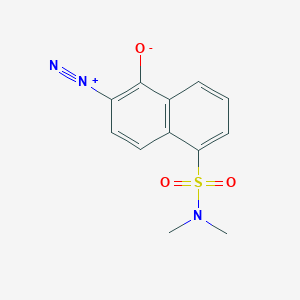
![4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14388862.png)
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)

